(E)-5-acetamido-2-(acetoxymethyl)-6-(((2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-acetamido-2-(acetoxymethyl)-6-(((2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C31H35N3O11 and its molecular weight is 625.631. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis Applications
The study by Pretto et al. (2019) demonstrates the synthetic versatility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate for the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. This chemoselective methodology produced twenty products in moderate to good yields (up to 87%), highlighting its potential for creating a variety of biologically active compounds (Pretto et al., 2019).
Sialidase Inhibition for Antiviral Research
Smith et al. (1999) described the synthesis and evaluation of 4H-pyran 6-ether and ketone derivatives as inhibitors of influenza virus sialidase. These compounds exhibited good inhibitory activity with selectivity for influenza A sialidase, showcasing the therapeutic potential of pyran-based compounds in antiviral research (Smith et al., 1999).
Heterocyclic Compound Synthesis
Research by Harb et al. (1989) explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives. This work contributes to the understanding of how pyran-based compounds can be utilized to create diverse heterocyclic structures with potential applications in medicinal chemistry and drug design (Harb et al., 1989).
Antioxidant Activity of Coordination Complexes
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), demonstrating significant antioxidant activity. This research highlights the potential of pyran and related compounds in developing antioxidant agents (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(E)-[1-[2-(4-methylphenoxy)ethyl]-2-oxoindol-3-ylidene]amino]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O11/c1-17-10-12-22(13-11-17)40-15-14-34-24-9-7-6-8-23(24)26(30(34)39)33-45-31-27(32-18(2)35)29(43-21(5)38)28(42-20(4)37)25(44-31)16-41-19(3)36/h6-13,25,27-29,31H,14-16H2,1-5H3,(H,32,35)/b33-26+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQNUABAYWLNAQ-MHTZHOPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=NOC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3/C(=N\OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.